molecular formula C11H20N2O B2830345 4-(Azepan-1-ylmethyl)pyrrolidin-2-one CAS No. 2034430-20-9

4-(Azepan-1-ylmethyl)pyrrolidin-2-one

Cat. No.: B2830345
CAS No.: 2034430-20-9
M. Wt: 196.294
InChI Key: YKSSWFJFUBWHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-ylmethyl)pyrrolidin-2-one is a heterocyclic organic compound that features both a pyrrolidin-2-one and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)pyrrolidin-2-one typically involves the reaction of azepane with pyrrolidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with pyrrolidin-2-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated reagents can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(Azepan-1-ylmethyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog that lacks the azepane ring.

    Azepane: A compound that features only the azepane ring without the pyrrolidin-2-one moiety.

    Piperidin-2-one: Another heterocyclic compound with a similar structure but different ring sizes.

Uniqueness

4-(Azepan-1-ylmethyl)pyrrolidin-2-one is unique due to the combination of the azepane and pyrrolidin-2-one rings, which imparts distinct chemical and physical properties. This dual-ring structure can enhance its binding affinity to biological targets and provide unique reactivity in chemical synthesis.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-7-10(8-12-11)9-13-5-3-1-2-4-6-13/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSWFJFUBWHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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